2,7-Di(1-oxopentyl)fluorene
Description
2,7-Di(1-oxopentyl)fluorene is a fluorene derivative functionalized with two 1-oxopentyl groups at the 2- and 7-positions of its aromatic core. Fluorene-based compounds are widely studied in organic electronics and materials science due to their rigid planar structure, tunable optoelectronic properties, and thermal stability. The introduction of alkyl ketone substituents (1-oxopentyl) at specific positions modifies the compound’s solubility, electronic structure, and intermolecular interactions, making it suitable for applications such as organic light-emitting diodes (OLEDs) or charge-transport layers.
Properties
CAS No. |
58600-15-0 |
|---|---|
Molecular Formula |
C23H26O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(7-pentanoyl-9H-fluoren-2-yl)pentan-1-one |
InChI |
InChI=1S/C23H26O2/c1-3-5-7-22(24)16-9-11-20-18(13-16)15-19-14-17(10-12-21(19)20)23(25)8-6-4-2/h9-14H,3-8,15H2,1-2H3 |
InChI Key |
YOKSBOHPFOGODD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorene derivatives with substituents at the 2,7-positions exhibit distinct properties depending on the functional groups. Below is a systematic comparison of 2,7-Di(1-oxopentyl)fluorene with selected analogs:
Structural and Electronic Modifications
Key Observations :
- Electron Effects: 1-Oxopentyl ketones in the target compound likely introduce electron-withdrawing characteristics, contrasting with electron-donating groups like phenothiazine (SP2) or hydroxyl-ethyl (). This difference impacts charge transport and bandgap alignment in devices.
- Thermal Stability : Spirobifluorene derivatives (e.g., SP1, SP2) exhibit glass transition temperatures >150°C due to their rigid spiro cores , whereas linear fluorenes like 2,7-Bis(1-hydroxyethyl)-fluorene may have lower thermal stability.
- Optoelectronic Performance: Phenothiazine-substituted SP2 outperforms acridine-based SP1 in OLEDs, achieving higher external quantum efficiency (13.43% vs. lower for SP1) . The 1-oxopentyl groups in the target compound may prioritize solubility over charge transport, similar to alkylated fluorenes like APFO-3 ().
Device Performance Metrics
Key Insights :
- SP2’s high efficiency stems from phenothiazine’s strong electron-donating capacity and spiro core rigidity .
- APFO-3’s performance depends on molecular weight, with polymeric behavior dominating above Mn = 10 kg/mol . For 2,7-Di(1-oxopentyl)fluorene, alkyl chains may improve film morphology but could hinder charge mobility if ketone groups create traps.
Spectroscopic and Computational Analysis
- UV-Vis/PL Spectra : Spirobifluorenes (e.g., SDPF) exhibit red-shifted emission due to spiroconjugation, whereas linear analogs like 2,7-dipyrenyl-9,9′-dimethyl fluorene (DPF) show minimal shifts .
- Bandgap Engineering : The 1-oxopentyl groups in the target compound may widen the bandgap compared to electron-donating substituents, aligning with trends in fluorene derivatives .
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